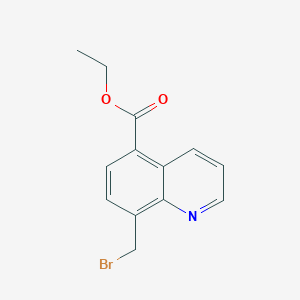

Ethyl 8-(bromomethyl)quinoline-5-carboxylate

CAS No.: 82967-41-7

Cat. No.: VC15901563

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82967-41-7 |

|---|---|

| Molecular Formula | C13H12BrNO2 |

| Molecular Weight | 294.14 g/mol |

| IUPAC Name | ethyl 8-(bromomethyl)quinoline-5-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8H2,1H3 |

| Standard InChI Key | OPWVSWYHKZBLBS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr |

Introduction

Structural and Chemical Characteristics

The IUPAC name of ethyl 8-(bromomethyl)quinoline-5-carboxylate reflects its substitution pattern: an ethyl ester at the 5-position and a bromomethyl group at the 8-position of the quinoline ring. The canonical SMILES representation () highlights its planar aromatic system and reactive bromine atom . Key physicochemical properties include a calculated exact mass of 293.005 g/mol, a polar surface area (PSA) of 39.19 Ų, and a LogP value of 3.31, indicating moderate lipophilicity . These properties suggest reasonable membrane permeability, a critical factor in drug design.

Table 1: Molecular Properties of Ethyl 8-(Bromomethyl)quinoline-5-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.14 g/mol |

| Exact Mass | 293.005 g/mol |

| Polar Surface Area | 39.19 Ų |

| LogP | 3.31 |

Synthesis and Optimization Strategies

The synthesis of ethyl 8-(bromomethyl)quinoline-5-carboxylate typically involves multi-step reactions starting from simpler quinoline precursors. Gracheva et al. (1982) documented a pathway involving bromination and esterification steps . For example, quinoline-5-carboxylic acid may undergo ethyl esterification followed by bromination at the 8-position using reagents like or . Alternative routes include functionalizing pre-brominated quinoline derivatives with ester groups.

A related compound, methyl 8-(bromomethyl)quinoline-5-carboxylate (CAS 82967-40-6), shares a similar synthesis pathway but uses methyl esters instead of ethyl . Comparative studies suggest that ester choice (ethyl vs. methyl) influences solubility and metabolic stability, with ethyl esters often providing better bioavailability in vivo .

Applications in Drug Development

Ethyl 8-(bromomethyl)quinoline-5-carboxylate serves as a versatile intermediate in designing kinase inhibitors and antiviral agents. Its bromomethyl group allows for further functionalization via nucleophilic substitution, enabling the attachment of pharmacophores. Recent work on deuterated analogs, such as 8-bromo-5-(ethyl-d)-quinoline (CAS 1185306-25-5), highlights the role of isotopic labeling in metabolic studies .

Structure-Activity Relationship (SAR) Insights:

-

Position 8: Bromine enhances electrophilicity, facilitating covalent binding to target proteins.

-

Position 5: Ethyl esters improve solubility compared to methyl analogs .

-

Quinoline Core: The planar structure enables π-π stacking with aromatic residues in enzyme active sites .

Table 2: Comparative Analysis of Quinoline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume